3-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate, commonly known as 'DMI', is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of DMI is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. DMI has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory.
Biochemical and Physiological Effects:
DMI has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which is involved in the regulation of mood and behavior. DMI has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal growth and survival.
Advantages and Limitations for Lab Experiments
One of the advantages of using DMI in lab experiments is its high potency and selectivity for the serotonin 5-HT1A receptor. This allows for the investigation of the specific role of this receptor in various physiological and behavioral processes. However, one of the limitations of using DMI is its potential off-target effects, which may complicate the interpretation of the results.
Future Directions
There are several future directions for the investigation of DMI. One area of interest is the potential use of DMI as a treatment for schizophrenia. Preclinical studies have shown that DMI has antipsychotic effects and may be effective in treating the positive and negative symptoms of schizophrenia. Another area of interest is the investigation of the potential use of DMI as a treatment for chronic pain. Preclinical studies have shown that DMI has analgesic effects and may be effective in treating neuropathic pain. Finally, the investigation of the long-term effects of DMI on brain function and behavior is an important area of future research.
Synthesis Methods
The synthesis of DMI involves the reaction of 3-(2-bromoethyl)-1H-indole with 1-(3,5-dimethoxybenzoyl)-4-piperazinecarboxylic acid in the presence of a base. The resulting product is then treated with oxalic acid to form the oxalate salt of DMI. This method has been reported to yield high purity and high yield of DMI.
Scientific Research Applications
DMI has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic effects in preclinical studies. DMI has also been found to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. These findings have led to the investigation of DMI as a potential treatment for schizophrenia, depression, anxiety disorders, and chronic pain.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3.C2H2O4/c1-27-18-11-16(12-19(13-18)28-2)22(26)25-9-7-24(8-10-25)15-17-14-23-21-6-4-3-5-20(17)21;3-1(4)2(5)6/h3-6,11-14,23H,7-10,15H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUAXYZZSMVWCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.